

# Technical Support Center: Optimizing Reactions with 3-Chloro-1H-indazole

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Chloro-1H-indazole

Cat. No.: B189458

[Get Quote](#)

Welcome to the technical support center for reactions involving **3-Chloro-1H-indazole**. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of optimizing base and solvent systems for common transformations of this versatile heterocyclic compound. Our focus is on providing not just protocols, but a deeper understanding of the underlying chemical principles to empower your experimental design.

## I. General Principles: The Critical Role of Base and Solvent

The reactivity of **3-Chloro-1H-indazole** is significantly influenced by the choice of base and solvent, particularly in palladium-catalyzed cross-coupling reactions. The indazole moiety possesses an acidic N-H proton, and the nitrogen atoms can coordinate to the metal catalyst, potentially inhibiting its activity.<sup>[1]</sup> A judicious selection of base and solvent is therefore paramount to ensure high yields and minimize side reactions.

### Key Considerations:

- **Base Strength (pKa):** The base must be strong enough to facilitate the desired catalytic step (e.g., deprotonation of the indazole or transmetalation) but not so strong as to cause degradation of starting materials or promote unwanted side reactions.<sup>[2]</sup>

- Solvent Polarity and Coordinating Ability: The solvent influences the solubility of reagents and the stability of catalytic intermediates. Aprotic solvents like dioxane, toluene, and THF are commonly used to avoid side reactions like hydrodehalogenation.[\[1\]](#)
- Steric Hindrance: Bulky bases and ligands can be advantageous in preventing catalyst inhibition and promoting reductive elimination.

## II. Troubleshooting Guide & FAQs: Common Reactions

This section addresses specific issues encountered during common reactions with **3-Chloro-1H-indazole** in a question-and-answer format.

### A. Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation at the 3-position of the indazole core.[\[3\]](#) However, challenges such as low yield, dehalogenation, and catalyst deactivation are frequently encountered.

Question 1: My Suzuki coupling of **3-Chloro-1H-indazole** is giving low to no yield. What are the primary factors to investigate?

Answer: Low yields in Suzuki couplings with **3-Chloro-1H-indazole** often stem from catalyst inhibition or slow oxidative addition. The nitrogen atoms of the indazole can coordinate to the palladium center, hindering the catalytic cycle.[\[1\]](#)

Troubleshooting Steps:

- Ligand Selection: The choice of phosphine ligand is critical. For heteroaryl chlorides, bulky, electron-rich ligands such as SPhos and XPhos are often more effective as they promote the formation of the active monoligated palladium species.[\[4\]](#)
- Palladium Pre-catalyst: Ensure you are using a pre-catalyst that readily forms the active Pd(0) species. Second-generation pre-catalysts can be more efficient.[\[4\]](#)
- Base Optimization: The base plays a crucial role in the transmetalation step. Weaker inorganic bases like  $K_2CO_3$  or phosphate bases like  $K_3PO_4$  are often preferred over strong

hydroxide bases to minimize side reactions.[1][5]

- Solvent System: A mixture of an aprotic organic solvent and water is common. Dioxane/water or toluene/water are frequently used.[4][5] Ensure the solvent is properly degassed to prevent catalyst oxidation.[2]

Question 2: I am observing a significant amount of the dehalogenated byproduct (1H-indazole) in my Suzuki coupling reaction. How can I suppress this?

Answer: Dehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction. It typically occurs via the formation of a palladium-hydride (Pd-H) species.[1]

Troubleshooting Steps:

- Choice of Base: Avoid strong alkoxide bases if possible, as they can be a source of hydrides. Weaker bases like  $K_2CO_3$ ,  $Cs_2CO_3$ , or  $K_3PO_4$  are generally better choices to minimize dehalogenation.[1]
- Solvent Purity: Ensure your solvents are anhydrous if the protocol calls for it, as water can be a proton source. In aqueous systems, carefully control the water ratio.[1]
- Ligand Screening: Employing bulkier, more electron-rich phosphine ligands can sometimes accelerate the desired cross-coupling over the dehalogenation pathway.[1]
- Temperature Control: Carefully increasing the reaction temperature may favor the desired reaction, but excessive heat can also promote dehalogenation.

Data Summary: Recommended Conditions for Suzuki Coupling of **3-Chloro-1H-indazole**

| Parameter        | Recommended Conditions                                                                            | Rationale                                                                                                                          |
|------------------|---------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|
| Palladium Source | Pd <sub>2</sub> (dba) <sub>3</sub> or SPhos/XPhos Pre-catalysts                                   | Efficient formation of active Pd(0). <a href="#">[4]</a>                                                                           |
| Ligand           | SPhos, XPhos                                                                                      | Bulky, electron-rich ligands that promote oxidative addition and prevent catalyst inhibition. <a href="#">[4]</a>                  |
| Base             | K <sub>3</sub> PO <sub>4</sub> , K <sub>2</sub> CO <sub>3</sub> , Cs <sub>2</sub> CO <sub>3</sub> | Moderately strong bases that facilitate transmetalation with minimal side reactions. <a href="#">[1]</a> <a href="#">[5]</a>       |
| Solvent          | Dioxane/H <sub>2</sub> O, Toluene/H <sub>2</sub> O                                                | Aprotic solvents that are suitable for the catalyst system and minimize dehalogenation.<br><a href="#">[1]</a> <a href="#">[5]</a> |

## B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds, allowing for the synthesis of N-aryl indazoles.[\[6\]](#) The success of this reaction is highly dependent on the interplay between the base, solvent, and ligand.

Question 3: My Buchwald-Hartwig amination of **3-Chloro-1H-indazole** is sluggish and incomplete. How can I improve the reaction rate and conversion?

Answer: Sluggish Buchwald-Hartwig reactions with heteroaryl chlorides are common. The key is to select a catalytic system that facilitates both the oxidative addition and the C-N reductive elimination steps efficiently.

Troubleshooting Steps:

- Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, for sensitive substrates, a weaker base like Cs<sub>2</sub>CO<sub>3</sub> or K<sub>3</sub>PO<sub>4</sub> might be necessary.[\[7\]](#) The base should ideally be anionic in non-polar solvents to deprotonate the palladium-amine complex.[\[8\]](#)

- Solvent Choice: Toluene and dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[7][9] The choice can influence the solubility of the base and the stability of the catalytic species.
- Ligand System: As with Suzuki couplings, bulky, electron-rich phosphine ligands are crucial. Ligands like XPhos and RuPhos are often effective for coupling with challenging aryl chlorides.[7][10]
- Temperature: Increasing the reaction temperature (typically between 80-120 °C) can significantly improve the reaction rate.[11]

Question 4: I am attempting an N-arylation on the indazole nitrogen (N1 position). What are the key considerations for regioselectivity?

Answer: N-alkylation and N-arylation of indazoles can occur at either the N1 or N2 position. The regiochemical outcome is influenced by steric and electronic factors, as well as the reaction conditions.

Troubleshooting Steps for N1-Selectivity:

- Base and Solvent System: The choice of base and solvent can have a profound effect on the N1/N2 ratio. For N-alkylation, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) often favors the formation of the N1-substituted product.[12]
- Copper-Catalyzed Conditions: For N-arylation, copper-catalyzed Ullmann-type reactions can be an effective alternative to palladium-catalyzed methods. A common system involves CuI, a ligand such as 1,10-phenanthroline, and a base like K<sub>2</sub>CO<sub>3</sub> or KOH in a polar aprotic solvent like DMF or DMSO.[11][13][14]

Data Summary: Recommended Conditions for Buchwald-Hartwig Amination

| Parameter        | Recommended Conditions                                                   | Rationale                                                                 |
|------------------|--------------------------------------------------------------------------|---------------------------------------------------------------------------|
| Palladium Source | Pd <sub>2</sub> (dba) <sub>3</sub> , Pd(OAc) <sub>2</sub>                | Common and effective palladium sources.[10][11]                           |
| Ligand           | XPhos, RuPhos, BINAP                                                     | Bulky, electron-rich ligands that facilitate the catalytic cycle.[10]     |
| Base             | NaOtBu, K <sub>3</sub> PO <sub>4</sub> , Cs <sub>2</sub> CO <sub>3</sub> | Strong, non-nucleophilic bases are often required.[7][10]                 |
| Solvent          | Toluene, Dioxane                                                         | Aprotic solvents that are compatible with the catalytic system.[7][9][10] |

### III. Experimental Protocols

#### Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Chloro-1H-indazole

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

- **3-Chloro-1H-indazole**
- Arylboronic acid
- Palladium catalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>)
- Phosphine ligand (e.g., SPhos)
- Base (e.g., K<sub>3</sub>PO<sub>4</sub>)
- Solvent (e.g., Toluene and Water)
- Inert gas (Argon or Nitrogen)

**Procedure:**

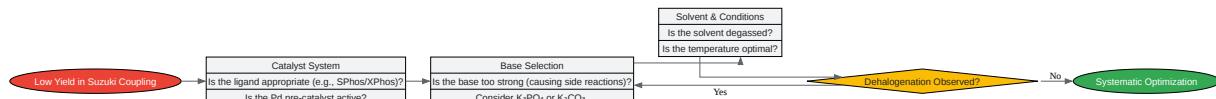
- To a dry Schlenk flask under an inert atmosphere, add **3-Chloro-1H-indazole** (1.0 equiv.), arylboronic acid (1.5 equiv.), and finely powdered K<sub>3</sub>PO<sub>4</sub> (2.0 equiv.).
- Add the palladium catalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
- Add the degassed solvent system (e.g., toluene/water 4:1, 0.1 M).
- Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.
- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

## Protocol 2: General Procedure for N-Arylation of 3-Chloro-1H-indazole (Buchwald-Hartwig Amination)

This protocol is a general guideline and may need to be optimized for specific aryl halides and amines.

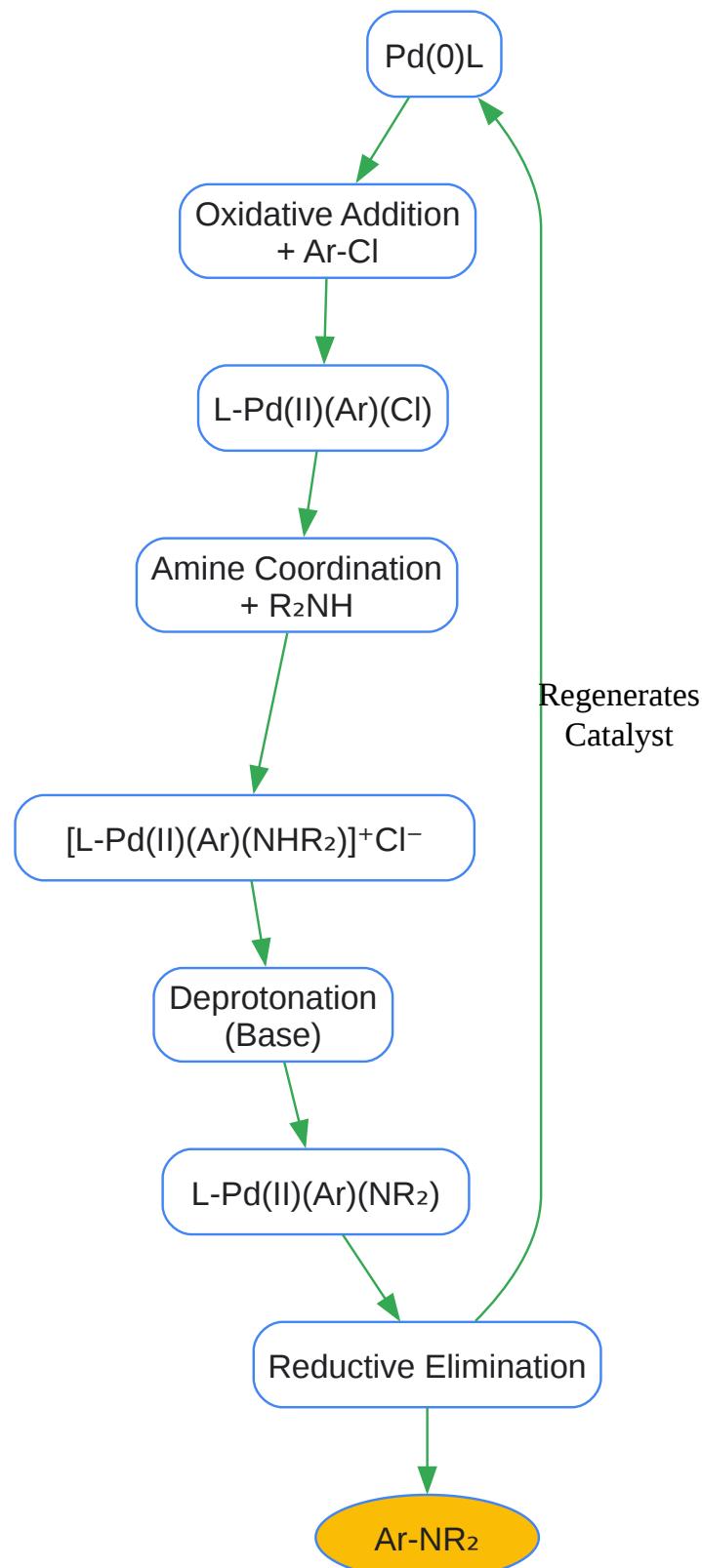
**Materials:**

- **3-Chloro-1H-indazole**
- Aryl halide (e.g., aryl bromide)


- Palladium catalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>)
- Phosphine ligand (e.g., XPhos)
- Base (e.g., NaOtBu)
- Anhydrous, degassed solvent (e.g., Toluene)
- Inert gas (Argon or Nitrogen)

Procedure:

- In a glovebox or under a stream of inert gas, add **3-Chloro-1H-indazole** (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (1.4 equiv.) to a dry Schlenk tube.[10]
- Add the anhydrous, degassed solvent to the Schlenk tube.[10]
- Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[10]
- Monitor the reaction progress by TLC or LC-MS.
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
- Purify the crude product by flash column chromatography on silica gel.[10]


## IV. Visualized Workflows and Mechanisms

To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz.



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.



[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

## V. References

- BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. [1](#)
- University of Bath. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [15](#)
- ACS Publications. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. *The Journal of Organic Chemistry*. [16](#)
- ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [17](#)
- ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [9](#)
- NIH. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [5](#)
- BenchChem. (2025). Common side reactions in the synthesis of dichloroindazoles. [18](#)
- ResearchGate. (2025). The Role of the Base in Buchwald-Hartwig Amination. [8](#)
- NIH. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [13](#)
- ResearchGate. (n.d.). Effect of solvent on Buchwald coupling of 2 and 3. [19](#)
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. [2](#)
- BenchChem. (2025). Protocol for N-arylation of 3-Bromo-6-(trifluoromethyl)-1H-indazole. [11](#)
- Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [14](#)

- ResearchGate. (n.d.). Buchwald-Hartwig amination; selection of optimal conditions. [20](#)
- Scientific Update. (2016). SOLVENT EFFECTS. [21](#)
- NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [4](#)
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [22](#)
- Wikipedia. (n.d.). Buchwald–Hartwig amination. [6](#)
- NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [23](#)
- BenchChem. (2025). Protocol for the N-arylation of 6,7-dichloro-2,3-dihydro-1H-indole. [10](#)
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [24](#)
- ResearchGate. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [25](#)
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [26](#)
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [27](#)
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regiosomeric distribution. [28](#)
- ResearchGate. (2020). Direct C-3-Arylations of 1H-Indazoles. [29](#)
- (n.d.). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [30](#)

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [31](#)
- (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [32](#)
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [33](#)
- NIH. (n.d.). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. [34](#)
- NIH. (n.d.). Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. [35](#)
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives. [3](#)
- ResearchGate. (n.d.). Optimization of reaction conditions a. [36](#)
- ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones. [37](#)
- BenchChem. (2025). How to avoid side product formation in 1H-indazole synthesis. [12](#)
- BenchChem. (2025). Optimizing reaction conditions for N-arylation of piperazine. [7](#)
- PubChem. (n.d.). **3-Chloro-1H-indazole.** [38](#)
- ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [39](#)
- NIH. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [40](#)
- ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki-Miyaura Cross-Coupling Reactions of Chloro- Heterocycles. [41](#)
- ResearchGate. (2017). SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1- (PROP-2-EN-1-YL)-1H-INDAZOLE. [42](#)

- BenchChem. (2025). Common side reactions in the synthesis of indazole-3-carboxamides. [43](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]
- 3. [benchchem.com](http://benchchem.com) [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. [benchchem.com](http://benchchem.com) [benchchem.com]
- 8. [researchgate.net](http://researchgate.net) [researchgate.net]
- 9. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 10. [benchchem.com](http://benchchem.com) [benchchem.com]
- 11. [benchchem.com](http://benchchem.com) [benchchem.com]
- 12. [benchchem.com](http://benchchem.com) [benchchem.com]
- 13. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 15. [bristol.ac.uk](http://bristol.ac.uk) [bristol.ac.uk]
- 16. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 17. [researchgate.net](http://researchgate.net) [researchgate.net]

- 18. [benchchem.com](http://benchchem.com) [benchchem.com]
- 19. [researchgate.net](http://researchgate.net) [researchgate.net]
- 20. [researchgate.net](http://researchgate.net) [researchgate.net]
- 21. [scientificupdate.com](http://scientificupdate.com) [scientificupdate.com]
- 22. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing)  
DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 23. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [chemrxiv.org](http://chemrxiv.org) [chemrxiv.org]
- 25. [researchgate.net](http://researchgate.net) [researchgate.net]
- 26. Yoneda Labs [yonedalabs.com](http://yonedalabs.com)
- 27. [mdpi.com](http://mdpi.com) [mdpi.com]
- 28. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 29. [researchgate.net](http://researchgate.net) [researchgate.net]
- 30. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org](http://organic-chemistry.org)
- 32. [soc.chim.it](http://soc.chim.it) [soc.chim.it]
- 33. [researchgate.net](http://researchgate.net) [researchgate.net]
- 34. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 36. [researchgate.net](http://researchgate.net) [researchgate.net]
- 37. [researchgate.net](http://researchgate.net) [researchgate.net]
- 38. 3-Chloro-1H-indazole | C7H5CIN2 | CID 95894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 39. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 40. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 41. researchgate.net [researchgate.net]
- 42. researchgate.net [researchgate.net]
- 43. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Support Center: Optimizing Reactions with 3-Chloro-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b189458#optimizing-base-and-solvent-for-3-chloro-1h-indazole-reactions\]](https://www.benchchem.com/product/b189458#optimizing-base-and-solvent-for-3-chloro-1h-indazole-reactions)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)